molecular formula C18H22N8O3S B14946983 Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B14946983
M. Wt: 430.5 g/mol
InChI Key: XKCHSVXRFCDVIP-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE: is a complex organic compound that belongs to the class of triazolo-triazine derivatives. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and sulfur linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-triazine core, followed by the introduction of ethylamino groups and the subsequent attachment of the sulfanyl and acetyl groups. The final step involves the esterification of the benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolo-triazine core can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethylamino and sulfanyl groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-{2-[(DIFLUOROMETHYL)SULFANYL]PHENYL}ETHANONE
  • Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]

Uniqueness

METHYL 4-[(2-{[5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H22N8O3S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 4-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H22N8O3S/c1-4-19-15-22-16(20-5-2)26-17(23-15)24-25-18(26)30-10-13(27)21-12-8-6-11(7-9-12)14(28)29-3/h6-9H,4-5,10H2,1-3H3,(H,21,27)(H2,19,20,22,23,24)

InChI Key

XKCHSVXRFCDVIP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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